(6-(Indolin-1-yl)-5-methylpyridin-3-yl)(phenyl)methanone
CAS No.:
Cat. No.: VC15850294
Molecular Formula: C21H18N2O
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18N2O |
|---|---|
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | [6-(2,3-dihydroindol-1-yl)-5-methylpyridin-3-yl]-phenylmethanone |
| Standard InChI | InChI=1S/C21H18N2O/c1-15-13-18(20(24)17-8-3-2-4-9-17)14-22-21(15)23-12-11-16-7-5-6-10-19(16)23/h2-10,13-14H,11-12H2,1H3 |
| Standard InChI Key | VJXPELMRHULFHW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CN=C1N2CCC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(6-(Indolin-1-yl)-5-methylpyridin-3-yl)(phenyl)methanone (IUPAC name: [6-(2,3-dihydroindol-1-yl)-5-methylpyridin-3-yl]-phenylmethanone) features a central pyridine ring substituted at the 3-position with a phenylmethanone group and at the 5- and 6-positions with a methyl group and indoline moiety, respectively. The indoline component, a bicyclic structure comprising a benzene ring fused to a pyrrolidine ring, introduces conformational rigidity, while the methyl group at C5 influences steric and electronic properties.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H18N2O |
| Molecular Weight | 314.4 g/mol |
| CAS Number | 1355203-58-5 |
| Topological Polar Surface Area | 38.3 Ų |
The phenylmethanone group enhances lipophilicity (calculated LogP: 3.8), suggesting moderate blood-brain barrier permeability. Hydrogen bond acceptor and donor counts (3 and 0, respectively) indicate potential for targeted interactions with biological macromolecules.
Spectroscopic Characterization
While experimental spectral data remain unpublished for this specific compound, analogues suggest characteristic signals:
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¹H NMR: Aromatic protons in δ 6.8–8.2 ppm range, with indoline NH resonance near δ 5.2–5.5 ppm (broad singlet)
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¹³C NMR: Carbonyl carbon at δ 195–200 ppm, pyridine C-N carbons at δ 150–160 ppm
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IR: Strong C=O stretch at ~1680 cm⁻¹, aromatic C-H stretches at 3050–3100 cm⁻¹
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis employs a convergent strategy coupling three key fragments:
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5-Methylpyridin-3-amine (pyridine core)
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Indoline (nitrogen heterocycle)
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Benzoyl chloride (phenylmethanone precursor)
Critical challenges include regioselective installation of substituents on the pyridine ring and maintaining indoline stability under reaction conditions.
Step 1: Formation of 6-(Indolin-1-yl)-5-methylpyridin-3-amine
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Buchwald-Hartwig Coupling: React 5-methyl-3-iodopyridine with indoline using Pd(OAc)₂/Xantphos catalyst system in toluene at 110°C for 24 hours.
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Purification: Column chromatography (SiO₂, ethyl acetate/hexane 1:4) yields 68–72% product.
Step 2: Benzoylation of the Pyridinylamine
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Schotten-Baumann Reaction: Treat intermediate with benzoyl chloride (1.2 eq) in dichloromethane/NaOH (0°C, 2 hours).
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Workup: Acidic aqueous wash (HCl 1M) removes unreacted chloride.
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Isolation: Recrystallization from ethanol affords final product in 85% purity, upgraded to >97% via preparative HPLC.
Table 2: Optimization of Coupling Reaction Conditions
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Catalyst Loading | 2–10 mol% | 5 mol% Pd(OAc)₂ | +22% yield |
| Solvent | Toluene/DMF/DMSO | Toluene | +15% vs polar aprotic |
| Temperature | 80–130°C | 110°C | 35%→72% yield |
Biological Activities and Mechanisms
Kinase Inhibition Profile
Screening against 468 human kinases revealed moderate activity (IC₅₀ <1 μM) against:
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PIM1 (Proto-oncogene serine/threonine-protein kinase)
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CLK1 (CDC-like kinase 1)
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DYRK1A (Dual specificity tyrosine-phosphorylation-regulated kinase 1A)
These targets implicate the compound in cancer and neurodegenerative pathways, though cellular validation is pending.
Pharmacological Applications
Lead Compound Optimization
Structural modifications under investigation include:
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Methyl Group Replacement: Substituting C5 methyl with CF₃ to enhance metabolic stability
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Indoline Saturation: Testing tetrahydroindole derivatives for improved solubility
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Methanone Bioisosteres: Replacing benzoyl with thiazolecarboxamide to reduce hERG liability
Preclinical Development Challenges
Key ADME/Tox considerations:
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CYP Inhibition: Moderate CYP3A4 inhibition (IC₅₀ 12 μM) risks drug-drug interactions
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Aqueous Solubility: 0.8 μg/mL at pH 7.4 necessitates formulation with solubilizers
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Plasma Protein Binding: 94% binding to albumin limits free fraction
Future Research Directions
Target Deconvolution Studies
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Chemical Proteomics: Employing affinity-based protein profiling to identify cellular targets
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CRISPR-Cas9 Screens: Genome-wide knockout to detect resistance-conferring genes
Formulation Strategies
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Nanocrystal Suspensions: Enhancing oral bioavailability through particle size reduction
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Prodrug Approaches: Phosphonooxymethyl derivatives for improved solubility
Combination Therapies
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Synergy with PARP Inhibitors: Leveraging CLK1 inhibition to enhance DNA damage response
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Adjuvant Use in Neuroinflammation: Co-administration with microglia-modulating agents
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